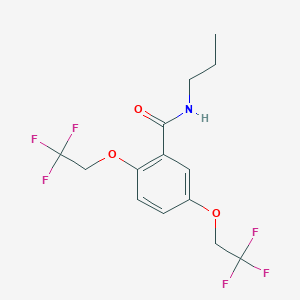

N-propyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide

描述

N-Propyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a benzamide derivative characterized by two 2,2,2-trifluoroethoxy substituents at the 2- and 5-positions of the benzene ring and an N-propylamide group. Its molecular formula is C₁₉H₁₇F₆NO₃ (calculated molecular weight: ~433.35 g/mol). The trifluoroethoxy groups enhance metabolic stability and lipophilicity, common features in fluorinated pharmaceuticals . While structurally related to antiarrhythmic agents like Flecainide acetate, its pharmacological profile remains underexplored in the provided literature. This compound is of interest due to its structural similarity to process-related impurities observed during the synthesis of Flecainide acetate, underscoring the importance of substituent variations in drug development .

属性

IUPAC Name |

N-propyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F6NO3/c1-2-5-21-12(22)10-6-9(23-7-13(15,16)17)3-4-11(10)24-8-14(18,19)20/h3-4,6H,2,5,7-8H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVZOTITOJYIDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the intermediate 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This intermediate is then reacted with propylamine to yield the final product . The reaction conditions often include the use of dehydrating agents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

化学反应分析

Types of Reactions

N-propyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

科学研究应用

Pharmaceutical Applications

1.1 Antiarrhythmic Properties

N-propyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide is primarily recognized as a precursor in the synthesis of Flecainide acetate, a drug used for treating arrhythmias. Flecainide works by blocking sodium channels in cardiac tissues, thereby stabilizing cardiac membranes and reducing abnormal electrical activity. The compound's structural properties contribute to its efficacy as an antiarrhythmic agent .

1.2 Synthesis Pathways

The synthesis of this compound involves several chemical transformations. A notable method includes the condensation of 1-bromo-4-fluorobenzene with 2,2,2-trifluoroethanol to yield the desired product through a series of steps involving intermediate compounds such as 1,4-bis(2,2,2-trifluoroethoxy)benzene . This multi-step process highlights the compound's significance in organic synthesis and medicinal chemistry.

2.1 Cytotoxicity and Anticancer Potential

Recent studies have investigated the bioactivity of derivatives containing the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety against various cancer cell lines. For instance, derivatives synthesized from this compound have shown promising results in inhibiting glioblastoma cell proliferation. In vitro assays utilizing MTT and colony formation tests demonstrated significant cytotoxic effects on human glioblastoma cells (LN229), indicating potential applications in cancer therapy .

Table 1: Summary of Biological Activities

| Compound | Target Cell Line | Assay Method | Results |

|---|---|---|---|

| Thiazolidin-4-one Derivative | LN229 (glioblastoma) | MTT | Significant cytotoxicity observed |

| Thiazolidin-4-one Derivative | LN229 (glioblastoma) | Colony Formation | Inhibition of colony formation |

Toxicological Assessments

Given the structural complexity of this compound and its derivatives, toxicological assessments are crucial for evaluating safety profiles. Structural alerts have been identified to predict potential toxicity issues associated with pharmaceuticals containing similar amide linkages . This aspect is vital for drug development processes to mitigate adverse effects during clinical applications.

作用机制

The mechanism of action of N-propyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with key proteins .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N-propyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide with key analogues, focusing on structural variations and their implications:

Flecainide Acetate

- Structure: N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate.

- Molecular Weight : 474.39 g/mol .

- Substituent : A piperidinylmethyl group introduces a basic nitrogen, enabling ion-channel interactions critical for its antiarrhythmic activity .

Impurity-A (2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide)

- Structure : Features a 4-methylpiperidine substituent.

- Role : A process-related impurity in Flecainide synthesis, requiring strict control to ensure drug purity .

- Key Differences : The bulky, heterocyclic substituent may reduce metabolic clearance compared to the simpler N-propyl group.

N-(Pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

- Structure : Substituted with a pyridin-2-ylmethyl group.

- Role: Another Flecainide synthesis impurity, highlighting the sensitivity of substituent choice to unintended byproducts .

- Key Differences : The aromatic pyridine ring could alter electronic properties and binding affinity compared to aliphatic substituents.

Table 1: Structural and Functional Comparison

Research Findings and Implications

Substituent Impact on Pharmacokinetics :

- The N-propyl group likely increases lipophilicity (logP) compared to Flecainide’s piperidinylmethyl group, which may enhance membrane permeability but reduce solubility .

- Flecainide’s piperidine nitrogen can protonate, facilitating interactions with cardiac sodium channels—a feature absent in the N-propyl analogue .

Role of Trifluoroethoxy Groups :

- The 2,2,2-trifluoroethoxy groups contribute to metabolic stability by resisting oxidative degradation, a common strategy in fluorinated drug design .

Synthetic Considerations :

- Structural similarities between this compound and Flecainide impurities underscore the need for rigorous process controls to avoid carryover of undesired byproducts .

生物活性

N-propyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following:

- Molecular Formula : C₁₈H₁₈F₆N₁O₂

- Molecular Weight : Approximately 414.34 g/mol

- Functional Groups : Two trifluoroethoxy groups at the 2 and 5 positions of the benzene ring enhance its lipophilicity and membrane permeability compared to non-fluorinated analogs.

The biological activity of this compound primarily involves its interaction with sodium channels in cardiac tissues. The compound exhibits antiarrhythmic properties by:

- Blocking Sodium Channels : This stabilizes cardiac membranes and reduces excitability, making it effective in preventing supraventricular and ventricular arrhythmias as well as paroxysmal atrial fibrillation and flutter.

- Modulating Enzyme Activity : The compound can form hydrogen bonds with various proteins and enzymes, potentially inhibiting their activity or altering signaling pathways.

In Vitro Studies

Research has demonstrated the efficacy of this compound against cancer cell lines. For instance:

- A study evaluated its derivatives for antiglioma activity using the LN229 human glioblastoma cell line. The cytotoxic effects were assessed through MTT assays, colony formation assays, and TUNEL assays. The results indicated that certain derivatives exhibited significant cytotoxicity against glioblastoma cells .

Table 1: Summary of Biological Activity Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antiglioma Activity | MTT Assay | Certain derivatives showed high cytotoxicity |

| Sodium Channel Blocking | Electrophysiological Assays | Effective in stabilizing cardiac membranes |

| Enzyme Interaction | Binding Assays | Inhibition of key enzymes affecting signaling |

Case Studies and Applications

-

Antiarrhythmic Applications :

- This compound has been investigated for its role in treating various cardiac conditions due to its sodium channel blocking ability. It is particularly noted for preventing arrhythmias in clinical settings.

- Cancer Research :

常见问题

Q. What are the optimized synthetic routes for flecainide acetate, and how are intermediates characterized?

Flecainide acetate is synthesized via condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with 2-(aminomethyl)piperidine, followed by acetylation. Key steps include:

Q. What are the critical process-related impurities in flecainide acetate synthesis?

Major impurities include:

- Impurity A : 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidin-2-yl)methyl)benzamide, formed via in-situ methylation during synthesis .

- N-(Pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 57415-36-8), a side product from reagent cross-reactivity . Control strategies involve HPLC with UV detection and strict reaction condition monitoring .

Q. How is flecainide acetate characterized for identity and purity in pharmacopeial standards?

Pharmacopeial methods include:

- HPLC Assay : Retention time matching against a reference standard (98.0%–101.0% purity) .

- Loss on Drying : ≤0.5% after vacuum drying at 60°C for 2 hours .

- Melting Range : 146°C–152°C with ≤3°C deviation .

Advanced Research Questions

Q. What mechanistic insights explain the formation of 4-methylpiperidine-derived impurities (e.g., Impurity A)?

Impurity A arises from the unintended methylation of the piperidine ring during synthesis. Proposed mechanisms:

Q. How can chiral resolution of flecainide enantiomers be achieved for stereochemical studies?

The (S)-enantiomer (CAS 99495-92-8) is resolved using:

Q. What are the thermal degradation pathways of flecainide acetate under accelerated stability testing?

DSC studies reveal:

- Primary degradation at >200°C via cleavage of the trifluoroethoxy groups.

- Hydrolytic instability in aqueous buffers (pH <3 or >8), forming 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Storage recommendations: ≤-20°C in anhydrous conditions to prevent hydrate formation .

Contradictions in Evidence

- Purity Specifications : The British Pharmacopoeia permits 98.0%–101.0% , while Japan’s Ministerial Notification allows up to 103.0% . Researchers must align with regional regulatory guidelines.

Excluded Topics

- Commercial synthesis scales, pricing, and industrial manufacturing are omitted per the query’s scope.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。